N-(3-methoxybenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
Description
N-(3-methoxybenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one core substituted with a naphthalen-1-yl group at position 2 and an acetamide side chain modified with a 3-methoxybenzyl moiety.
Properties
Molecular Formula |
C25H21N5O3 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |
InChI |
InChI=1S/C25H21N5O3/c1-33-19-9-4-6-17(12-19)14-26-24(31)15-29-25(32)23-13-22(28-30(23)16-27-29)21-11-5-8-18-7-2-3-10-20(18)21/h2-13,16H,14-15H2,1H3,(H,26,31) |
InChI Key |
ZSNYWTFCAADSPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Biological Activity
N-(3-methoxybenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on current literature.
Chemical Structure
The compound can be structurally represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo-triazine derivatives, including this compound. These compounds exhibit significant cytotoxic effects against various cancer cell lines while sparing normal cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study investigating similar pyrazolo-triazine compounds, several derivatives showed promising cytotoxic activity against cancer cell lines such as BxPC-3 (pancreatic cancer), PC-3 (prostate cancer), and HCT-116 (colon cancer). The IC50 values for these compounds were determined using the MTT assay, which measures cell viability.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| MM129 | BxPC-3 | 0.5 |
| MM136 | PC-3 | 0.8 |
| MM137 | HCT-116 | 0.7 |
These findings suggest that derivatives similar to this compound may also possess potent anticancer activity.
The mechanism of action for these compounds has been linked to the inhibition of key signaling pathways involved in cancer progression:
- Bruton’s Tyrosine Kinase (BTK) Inhibition : Compounds have been shown to inhibit BTK, leading to apoptosis in various cancer cell types.
- mTOR Pathway : Inhibition of the mTOR pathway is noted to be a significant mechanism through which these compounds exert their effects.
- Apoptotic Pathways : The activation of both intrinsic and extrinsic apoptotic pathways has been observed, with increased activity of caspases being a common finding.
Pharmacokinetics and Toxicology
In silico studies indicate favorable pharmacokinetic profiles for these compounds, suggesting good absorption and distribution characteristics. Importantly, they exhibit low toxicity toward normal cells compared to their effects on cancer cells, making them promising candidates for further development as therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to analogs in the following categories:
Pyrazolo-Triazine Derivatives with Aryl Substituents
- Example : N-[3-(4-Benzyl-1-piperidinyl)propyl]-2-[2-(4-methoxyphenyl)-7-methyl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide ()
- Core Structure : Both compounds share the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one scaffold.
- Substituent Differences :
- Position 2 : The target compound has a naphthalen-1-yl group, whereas the analog in features a 4-methoxyphenyl group. Naphthalene’s extended aromatic system may enhance π-π stacking interactions compared to the smaller phenyl group .
- Side Chain : The 3-methoxybenzyl group in the target compound contrasts with the 4-benzylpiperidine-propyl chain in . The latter’s basic nitrogen could improve solubility or modulate receptor selectivity.
Triazole-Linked Acetamide Derivatives ()
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–c) share the acetamide-naphthalene motif but differ in core heterocycles:
- Core Heterocycle : Triazole (1,2,3-triazole) vs. pyrazolo-triazine.
- Functional Groups : The triazole analogs lack the 4-oxo group present in pyrazolo-triazines, which may reduce hydrogen-bonding capacity.
Oxadiazole and Benzoxazine Derivatives ()
Compounds like (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate () highlight divergent heterocyclic systems:
- Core Heterocycle : Oxadiazoles and benzoxazines vs. pyrazolo-triazines.
- Biological Relevance: Oxadiazoles are known for antimicrobial and anti-inflammatory activities , whereas pyrazolo-triazines are less studied but hypothesized to target nucleotide-binding proteins.
- Solubility : The benzoxazine moiety in may improve aqueous solubility compared to the naphthalene-containing target compound.
Research Findings and Implications
- Structural Advantages : The naphthalen-1-yl group in the target compound may confer superior binding affinity in hydrophobic pockets compared to phenyl or methoxyphenyl analogs .
- Biological Potential: While oxadiazoles () and triazoles () are well-characterized, pyrazolo-triazines represent an underexplored class with unique electronic properties due to their fused heterocyclic system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
